2-(Benzyloxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)propanoic acid and its derivatives involves several key methods, including the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for the preparation of hydroxy-substituted derivatives. This method is notable for its simple procedure, high yields, and environmentally friendly approach (Khorami & Shaterian, 2014). Another approach involves the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from starting materials that include 2-(Benzyloxy)propanoic acid, highlighting a pathway to further functionalized compounds (Pund et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)propanoic acid is central to its reactivity and application in synthesis. Techniques such as spectral analysis are used to confirm the structures of synthesized compounds, ensuring the correct functionalization and positioning of groups within the molecule are achieved for desired chemical properties.
Chemical Reactions and Properties
2-(Benzyloxy)propanoic acid participates in various chemical reactions, including the synthesis of benzoxazole and benzothiazole derivatives through metal-free and catalytic methods from carboxylic acids. This demonstrates the compound's versatility in forming heterocyclic compounds and its role in synthesizing biologically active molecules (Dev et al., 2016).
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Unsaturated Sulfones: 2-(Benzyloxy)propanoic acid is used in the synthesis of unsaturated sulfones, demonstrating its utility in complex organic synthesis processes (Enders, Berg, & Jandeleit, 2003).
- Polybenzoxazine Formation: Phloretic acid, a derivative of 2-(Benzyloxy)propanoic acid, is explored as a renewable building block for the reactivity of molecules towards benzoxazine ring formation, indicating its potential in material science applications (Trejo-Machin et al., 2017).
- Antimicrobial Activity: Chiral derivatives of 2-(Benzyloxy)propanoic acid exhibit antibacterial activities against various bacteria, highlighting its significance in the development of new antimicrobial agents (Zhang et al., 2011).
Pharmaceutical and Biomedical Research
- Antibacterial Derivatives: Synthesis of 1,3,4-thiadiazole derivatives from 2-(Benzyloxy)propanoic acid shows strong antimicrobial activities against several microorganisms, reinforcing its role in pharmaceutical research (Pund et al., 2020).
- Protection of Alcohols: The compound is involved in the protection of alcohols using 2-Benzyloxy-1-Methylpyridinium Trifluoromethanesulfonate, a technique important in medicinal chemistry (Poon, Albiniak, & Dudley, 2007).
Material Science and Green Chemistry
- Biologically Active 2-Thioxo-l,3thiazan-4-ones: It serves as an intermediate in synthesizing biologically active thiazan-4-ones, showing its versatility in chemical synthesis (Orlinskii, 1996).
- Anti-Oxidant Potential: The compound is utilized in synthesizing N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, exhibiting significant anti-oxidant potential for pharmaceutical applications (Zaheer et al., 2015).
- Catalytic Oxidation Processes: Its derivatives are used in the catalytic oxidation of alcohols to carbonyl compounds with molecular oxygen, indicating its importance in green chemistry applications (Iwahama et al., 2000).
Safety And Hazards
Future Directions
While there is limited information on the future directions of 2-(Benzyloxy)propanoic acid, it is worth noting that pinacol boronic esters, which are structurally similar to 2-(Benzyloxy)propanoic acid, are valuable building blocks in organic synthesis . The protodeboronation of these esters is an area of ongoing research .
properties
IUPAC Name |
2-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996020 | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)propanoic acid | |
CAS RN |
6625-78-1, 7451-74-3 | |
Record name | Propionic acid, 2-benzyloxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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